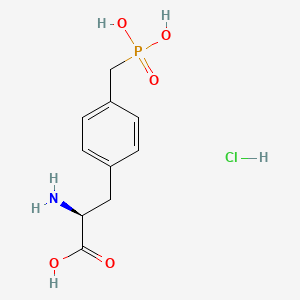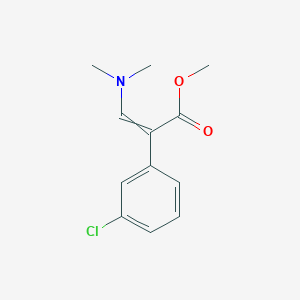
Phenylalanine, 4-(phosphonomethyl)-, hydrochloride (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylalanine, 4-(phosphonomethyl)-, hydrochloride (9CI) is a synthetic derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a phosphonomethyl group attached to the phenyl ring of phenylalanine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenylalanine, 4-(phosphonomethyl)-, hydrochloride typically involves the introduction of a phosphonomethyl group to the phenylalanine molecule. One common method includes the reaction of phenylalanine with phosphonomethylating agents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions: Phenylalanine, 4-(phosphonomethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonomethyl group to a phosphine oxide.
Substitution: The phosphonomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phenylalanine derivatives depending on the substituent introduced.
科学研究应用
Phenylalanine, 4-(phosphonomethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials
作用机制
The mechanism of action of Phenylalanine, 4-(phosphonomethyl)-, hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
相似化合物的比较
Phenylalanine: The parent compound, an essential amino acid.
Tyrosine: Another amino acid with a similar structure but with a hydroxyl group on the phenyl ring.
4-(Phosphonomethyl)-D-phenylalanine: An enantiomer of the compound with a different configuration.
Uniqueness: Phenylalanine, 4-(phosphonomethyl)-, hydrochloride is unique due to the presence of the phosphonomethyl group, which imparts distinct chemical and biological properties. This modification can enhance its binding affinity to certain enzymes and alter its reactivity compared to its parent compound and other similar amino acids .
属性
分子式 |
C10H15ClNO5P |
|---|---|
分子量 |
295.65 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H14NO5P.ClH/c11-9(10(12)13)5-7-1-3-8(4-2-7)6-17(14,15)16;/h1-4,9H,5-6,11H2,(H,12,13)(H2,14,15,16);1H/t9-;/m0./s1 |
InChI 键 |
RCMIDZVUQQDLML-FVGYRXGTSA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)CP(=O)(O)O.Cl |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CP(=O)(O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2,3-difluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740345.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740353.png)
![benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740361.png)
![1-(2,2-difluoroethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11740369.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11740370.png)
![2-[1-(Dimethylamino)-3-[(4-methoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile](/img/structure/B11740374.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11740387.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740390.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11740412.png)
![2-{[(2-Chlorophenyl)methylidene]amino}thiophene-3-carbonitrile](/img/structure/B11740413.png)
![1-cyclopentyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11740421.png)
![3-cyclopropyl-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B11740423.png)

